molecular formula C11H11FN2O3 B2826096 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide CAS No. 2093497-59-5

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide

Cat. No.: B2826096
CAS No.: 2093497-59-5
M. Wt: 238.218
InChI Key: JOJDPWVYBIDEDF-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an azetidinone ring, and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Hydroxyacetamide Formation: The final step involves the reaction of the azetidinone intermediate with a hydroxyacetamide derivative under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the azetidinone ring, potentially converting it into a more saturated ring system.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the hydroxyacetamide moiety.

    Reduction Products: Saturated azetidinone derivatives.

    Substitution Products: Functionalized fluorophenyl derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the azetidinone ring provides structural rigidity. The hydroxyacetamide moiety may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
  • 3-(4-fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride

Comparison: N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide is unique due to its combination of a fluorophenyl group, an azetidinone ring, and a hydroxyacetamide moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For instance, the presence of the azetidinone ring can influence the compound’s reactivity and stability, while the hydroxyacetamide moiety can enhance its solubility and interaction with biological targets.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-7-1-3-8(4-2-7)14-5-9(11(14)17)13-10(16)6-15/h1-4,9,15H,5-6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJDPWVYBIDEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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